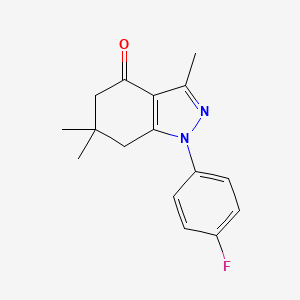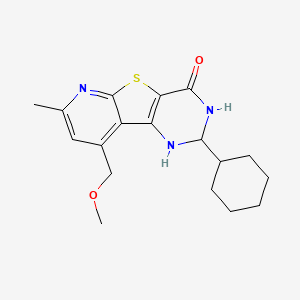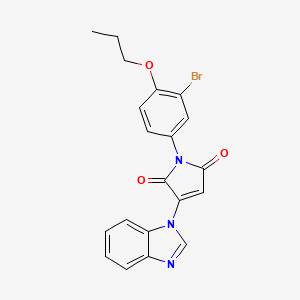
N,N,N-trimethyl-4,6-di(morpholin-4-yl)-1,3,5-triazin-2-aminium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N,N-TRIMETHYL-4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-AMINIUM is a synthetic organic compound that belongs to the class of triazine derivatives. Triazines are known for their diverse applications in various fields such as agriculture, medicine, and materials science. This compound, in particular, is characterized by its unique structure, which includes morpholine rings and a triazine core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N-TRIMETHYL-4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-AMINIUM typically involves the reaction of a triazine precursor with morpholine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced monitoring techniques ensures consistent quality and adherence to safety standards.
Chemical Reactions Analysis
Types of Reactions
N,N,N-TRIMETHYL-4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-AMINIUM can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound with different properties.
Substitution: The morpholine rings can be substituted with other functional groups to create derivatives with tailored characteristics.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, solvents, and catalysts to drive the reactions efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while substitution reactions can produce a wide range of functionalized triazine compounds.
Scientific Research Applications
N,N,N-TRIMETHYL-4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-AMINIUM has several applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.
Industry: Utilized in the production of advanced materials, coatings, and polymers with specific properties.
Mechanism of Action
The mechanism of action of N,N,N-TRIMETHYL-4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-AMINIUM involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N,N,N-TRIMETHYL-4,6-BIS(PIPERIDIN-4-YL)-1,3,5-TRIAZIN-2-AMINIUM: Similar structure but with piperidine rings instead of morpholine.
N,N,N-TRIMETHYL-4,6-BIS(PYRROLIDIN-4-YL)-1,3,5-TRIAZIN-2-AMINIUM: Contains pyrrolidine rings, offering different chemical properties.
Uniqueness
N,N,N-TRIMETHYL-4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-AMINIUM is unique due to its specific combination of morpholine rings and a triazine core, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in various fields.
Properties
Molecular Formula |
C14H25N6O2+ |
|---|---|
Molecular Weight |
309.39 g/mol |
IUPAC Name |
(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)-trimethylazanium |
InChI |
InChI=1S/C14H25N6O2/c1-20(2,3)14-16-12(18-4-8-21-9-5-18)15-13(17-14)19-6-10-22-11-7-19/h4-11H2,1-3H3/q+1 |
InChI Key |
ZWXHAMLCDALWHR-UHFFFAOYSA-N |
Canonical SMILES |
C[N+](C)(C)C1=NC(=NC(=N1)N2CCOCC2)N3CCOCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Acetamide, N-[4-(chlorodifluoromethoxy)phenyl]-2-(2-cyanophenoxy)-](/img/structure/B11081384.png)
![3-[({(2Z)-2-[(3,4-dimethylphenyl)imino]-3-methyl-4-oxo-1,3-thiazinan-6-yl}carbonyl)amino]benzoic acid](/img/structure/B11081397.png)
![N-[3-(4-methoxyphenyl)-4-oxo-5-{2-oxo-2-[(2-phenylethyl)amino]ethyl}-2-thioxoimidazolidin-1-yl]pyridine-3-carboxamide](/img/structure/B11081400.png)


![3-(1,3-benzothiazol-2-ylsulfanyl)-N-[4-(benzyloxy)phenyl]propanamide](/img/structure/B11081424.png)
![3-(4-bromophenyl)-1-ethyl-4a,10b-dihydro-2H-chromeno[3,4-c]pyridine-2,4,5(1H,3H)-trione](/img/structure/B11081428.png)
![Ethyl 4-[({1-(4-methoxyphenyl)-5-oxo-2-thioxo-3-[4-(trifluoromethoxy)benzyl]imidazolidin-4-yl}acetyl)amino]benzoate](/img/structure/B11081434.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(5-{[(4-methylphenyl)sulfanyl]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B11081442.png)
![2-[(2,4-dichlorophenoxy)methyl]-1-(2-methylbenzyl)-1H-benzimidazole](/img/structure/B11081444.png)

![2-[(1-benzyl-1H-tetrazol-5-yl)sulfanyl]-N-(2,6-dichlorophenyl)acetamide](/img/structure/B11081453.png)
![1,3,4-triphenyl-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one](/img/structure/B11081454.png)
